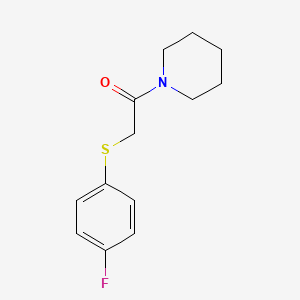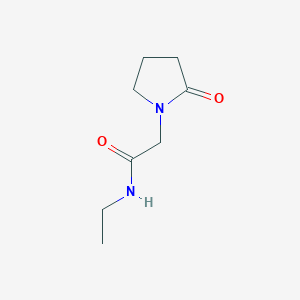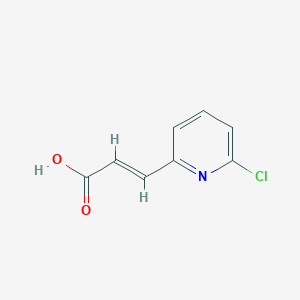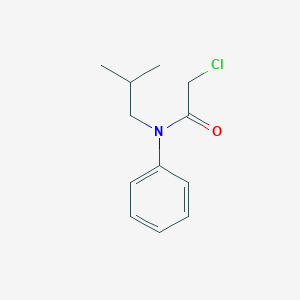
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide, also known as propachlor, is a herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become a popular choice for farmers due to its effectiveness and low cost. Propachlor is a member of the acetanilide herbicide family and works by inhibiting the growth of weeds through interference with protein synthesis.
Wirkmechanismus
Propachlor works by inhibiting the growth of weeds through interference with protein synthesis. Specifically, it inhibits the synthesis of fatty acid and amino acid in plants, which leads to the death of the plant. The herbicide is absorbed by the roots and leaves of the plant and is translocated to the growing points of the plant, where it interferes with protein synthesis.
Biochemical and Physiological Effects
Propachlor has been shown to have several biochemical and physiological effects on plants. It inhibits the synthesis of fatty acid and amino acid, which leads to the death of the plant. It also interferes with the photosynthesis process in plants, which can lead to a reduction in plant growth and yield. In addition, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has been shown to have toxic effects on aquatic organisms, including fish and invertebrates.
Vorteile Und Einschränkungen Für Laborexperimente
Propachlor has several advantages for lab experiments. It is a widely used herbicide and has a well-established synthesis method, which makes it readily available for research purposes. It is also relatively inexpensive, which makes it a cost-effective choice for researchers. However, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has several limitations for lab experiments. It has been shown to have toxic effects on aquatic organisms, which can limit its use in aquatic research. In addition, it has limited selectivity and can potentially harm non-target organisms, which can limit its use in ecological research.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide. One area of research is the development of new herbicides with improved selectivity and reduced environmental impact. Another area of research is the investigation of the long-term effects of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide exposure on human health and the environment. Additionally, research on the use of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide in combination with other herbicides or agricultural practices may lead to more effective and sustainable weed control methods.
Synthesemethoden
The synthesis of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide involves the reaction of 2-chloroacetamide with 2-methyl-1-propylamine and phenylacetyl chloride. The reaction takes place in the presence of a catalyst such as aluminum chloride or zinc chloride. The resulting product is then purified through recrystallization to obtain the final product, 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide. The synthesis method of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide has been well established and is widely used in the production of the herbicide.
Wissenschaftliche Forschungsanwendungen
Propachlor has been extensively studied for its herbicidal properties and its potential impact on the environment. Several studies have investigated the effectiveness of 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide in controlling weeds and its impact on crop yield. One study found that 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide was effective in controlling annual grasses and broadleaf weeds in corn, soybean, and cotton fields. Another study showed that 2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide had a positive impact on crop yield in soybean fields.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-10(2)9-14(12(15)8-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFMJQNSOJUIOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC=C1)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-methyl-1-propyl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

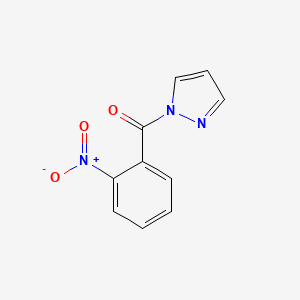

![N-[(E)-1-(1,3-benzodioxol-5-yl)ethylideneamino]-3-methylbenzamide](/img/structure/B7459760.png)
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7459761.png)
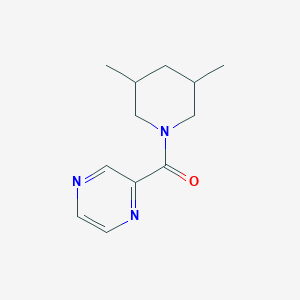


![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
